(Z)-15-Octadecenoic acid methyl ester

Vue d'ensemble

Description

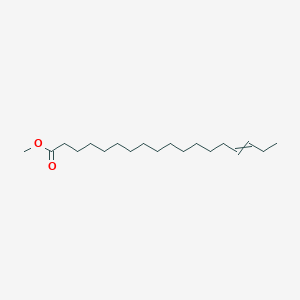

(Z)-15-Octadecenoic acid methyl ester, also known as methyl cis-15-octadecenoate, is a fatty acid methyl ester derived from oleic acid. It is an unsaturated fatty acid ester with a double bond in the cis configuration at the 15th carbon position. This compound is commonly found in various natural sources, including vegetable oils and animal fats. It is widely used in the production of biodiesel, as well as in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-15-Octadecenoic acid methyl ester typically involves the esterification of oleic acid with methanol. This reaction is catalyzed by either acidic or basic catalysts. Common acidic catalysts include sulfuric acid and p-toluenesulfonic acid, while basic catalysts such as sodium methoxide or potassium hydroxide can also be used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the oleic acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound is often achieved through transesterification of triglycerides found in vegetable oils. This process involves reacting the triglycerides with methanol in the presence of a catalyst, typically sodium methoxide. The reaction produces glycerol as a byproduct and the desired fatty acid methyl esters, including this compound .

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-15-Octadecenoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Hydrogenation: The double bond can be hydrogenated to produce the saturated methyl stearate.

Transesterification: The ester group can be exchanged with another alcohol to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or nickel are used under hydrogen gas.

Transesterification: Methanol or ethanol in the presence of a base catalyst like sodium methoxide is commonly used.

Major Products Formed

Oxidation: Epoxides, diols

Hydrogenation: Methyl stearate

Transesterification: Various fatty acid esters depending on the alcohol used.

Applications De Recherche Scientifique

(Z)-15-Octadecenoic acid methyl ester has several applications in scientific research:

Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of biodiesel, cosmetics, and lubricants

Mécanisme D'action

The mechanism of action of (Z)-15-Octadecenoic acid methyl ester involves its incorporation into lipid bilayers of cell membranes, affecting membrane fluidity and function. It can also act as a precursor for bioactive lipid mediators that modulate inflammatory responses. The compound interacts with various enzymes involved in lipid metabolism, influencing pathways such as beta-oxidation and lipid signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl palmitoleate: Another unsaturated fatty acid methyl ester with a double bond at the 9th carbon position.

Methyl oleate: Similar structure but with the double bond at the 9th carbon position.

Methyl linoleate: Contains two double bonds at the 9th and 12th carbon positions.

Uniqueness

(Z)-15-Octadecenoic acid methyl ester is unique due to its specific double bond position at the 15th carbon, which imparts distinct physicochemical properties and biological activities compared to other fatty acid methyl esters. Its specific configuration and chain length make it particularly useful in applications requiring specific lipid profiles .

Activité Biologique

(Z)-15-Octadecenoic acid methyl ester, commonly known as oleic acid methyl ester, is a fatty acid methyl ester with notable biological activities. This compound has garnered attention for its potential therapeutic applications due to its antimicrobial, anti-inflammatory, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₃₆O₂

- Molecular Weight : 296.48 g/mol

- CAS Number : 112-80-1

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens.

Case Studies and Findings

-

Antibacterial Activity :

- A study investigating the antibacterial activity of various fatty acid methyl esters found that this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The minimum inhibitory concentration (MIC) values were reported to be as low as 25 µg/mL for some strains, indicating strong antibacterial potential.

- Antifungal Properties :

-

Comparative Antimicrobial Efficacy :

- Table 1 summarizes the comparative antimicrobial efficacy of this compound against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 25 | Bactericidal |

| Escherichia coli | 50 | Bacteriostatic |

| Candida albicans | 50 | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies, particularly regarding its effect on inflammatory markers and pathways.

- The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that oleic acid methyl ester reduced prostaglandin E2 production, a key mediator of inflammation .

- A study indicated that treatment with this compound resulted in a significant decrease in inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages .

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound.

Research Findings

- Radical Scavenging Activity :

- Comparative Antioxidant Efficacy :

Propriétés

IUPAC Name |

methyl (Z)-octadec-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5H,3,6-18H2,1-2H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEFHAHNEYBAAD-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.